Cas no 2137069-70-4 (2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid)

2,2-Difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid is a fluorinated azetidine derivative with a chiral hydroxyethyl side chain, offering unique structural and functional properties. The presence of difluoromethyl and carboxylic acid groups enhances its reactivity and potential as a versatile intermediate in pharmaceutical synthesis. The (1R)-hydroxyethyl substituent introduces stereochemical specificity, making it valuable for enantioselective applications. Its compact azetidine ring contributes to improved metabolic stability and bioavailability. This compound is particularly useful in the development of biologically active molecules, including enzyme inhibitors and receptor modulators, where precise stereochemistry and fluorine incorporation are critical. Its balanced lipophilicity and polarity further support its utility in drug discovery and medicinal chemistry.
2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid structure
2137069-70-4 structure
Product name:2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid
CAS No:2137069-70-4
MF:C8H13F2NO3
MW:209.190529584885
CID:5297395

2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}propanoic acid
    • 2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid
    • 1-Azetidinepropanoic acid, α,α-difluoro-3-[(1R)-1-hydroxyethyl]-
    • Inchi: 1S/C8H13F2NO3/c1-5(12)6-2-11(3-6)4-8(9,10)7(13)14/h5-6,12H,2-4H2,1H3,(H,13,14)/t5-/m1/s1
    • InChI Key: WBGJVWMUMOATSS-RXMQYKEDSA-N
    • SMILES: FC(C(=O)O)(CN1CC([C@@H](C)O)C1)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 229
  • Topological Polar Surface Area: 60.8
  • XLogP3: -2

2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-788042-0.25g
2,2-difluoro-3-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}propanoic acid
2137069-70-4 95.0%
0.25g
$1235.0 2025-03-21
Enamine
EN300-788042-1.0g
2,2-difluoro-3-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}propanoic acid
2137069-70-4 95.0%
1.0g
$1343.0 2025-03-21
Enamine
EN300-788042-0.1g
2,2-difluoro-3-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}propanoic acid
2137069-70-4 95.0%
0.1g
$1183.0 2025-03-21
Enamine
EN300-788042-2.5g
2,2-difluoro-3-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}propanoic acid
2137069-70-4 95.0%
2.5g
$2631.0 2025-03-21
Enamine
EN300-788042-10.0g
2,2-difluoro-3-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}propanoic acid
2137069-70-4 95.0%
10.0g
$5774.0 2025-03-21
Enamine
EN300-788042-0.05g
2,2-difluoro-3-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}propanoic acid
2137069-70-4 95.0%
0.05g
$1129.0 2025-03-21
Enamine
EN300-788042-0.5g
2,2-difluoro-3-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}propanoic acid
2137069-70-4 95.0%
0.5g
$1289.0 2025-03-21
Enamine
EN300-788042-5.0g
2,2-difluoro-3-{3-[(1R)-1-hydroxyethyl]azetidin-1-yl}propanoic acid
2137069-70-4 95.0%
5.0g
$3894.0 2025-03-21

2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid Related Literature

Additional information on 2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid

Introduction to 2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid (CAS No. 2137069-70-4)

2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid, identified by the CAS number 2137069-70-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, which include a fluorinated side chain and an azetidinone core. The presence of these structural motifs not only imparts distinct chemical properties but also opens up a wide array of potential applications in drug discovery and development.

The compound’s molecular structure is meticulously designed to interact with biological targets in a highly specific manner. The fluorine atoms at the 2-position of the propanoic acid moiety play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Fluorine substitution is a well-established strategy in medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity, and increase bioavailability. In the case of 2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid, the fluorine atoms are strategically positioned to influence both electronic and steric interactions with potential biological targets.

The azetidinone ring system is another key feature of this compound, providing a rigid scaffold that can be tailored to fit into specific binding pockets of enzymes or receptors. The (1R)-1-hydroxyethyl side chain appended to the azetidinone ring introduces chirality, which is critical for biological activity. Chiral centers are often essential for drug efficacy, as they can dictate the interaction mode and selectivity of a molecule. The specific stereochemistry at the hydroxyethyl group in this compound has been carefully optimized to maximize its biological potency.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high accuracy. These tools have been instrumental in understanding how 2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid interacts with its intended targets. For instance, studies have shown that the fluorinated propanoic acid moiety can form favorable hydrogen bonds and hydrophobic interactions with key residues in protein active sites. This has implications for designing drugs that exhibit high affinity and selectivity.

The pharmaceutical industry has been increasingly interested in developing novel compounds with improved pharmacological profiles. 2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid represents a promising candidate for further investigation due to its unique structural features. Early studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic diseases and inflammatory conditions. The combination of fluorine substitution and chiral optimization makes it a versatile scaffold for drug development.

In addition to its potential as an enzyme inhibitor, this compound has also shown promise as a building block for more complex molecules. Medicinal chemists often use such intermediates to construct larger scaffolds with enhanced biological activity. The presence of both fluorine and azetidinone moieties provides multiple points of modification, allowing for the creation of derivatives with tailored properties.

The synthesis of 2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid presents several challenges due to its complex structure. However, recent developments in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as asymmetric synthesis and catalytic hydrogenation have been employed to introduce the necessary stereochemical purity and functional groups with high efficiency.

One of the most exciting aspects of this compound is its potential application in addressing unmet medical needs. Current research is focused on exploring its activity against various disease targets, including those related to cancer, inflammation, and neurodegenerative disorders. Preclinical studies are underway to evaluate its safety profile and efficacy in animal models. These studies are expected to provide valuable insights into its therapeutic potential and guide future clinical development efforts.

The role of fluorine chemistry in modern drug design cannot be overstated. The ability to fine-tune molecular properties through fluorine substitution has led to the development of several blockbuster drugs over the past few decades. 2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid exemplifies how fluorine-based strategies can be leveraged to create innovative therapeutic agents.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with them in precise ways. The development of 2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-yl]propanoic acid highlights the importance of interdisciplinary collaboration between chemists, biologists, and pharmacologists. Such collaborations are essential for translating basic research into tangible therapeutic solutions.

In conclusion, 2,2-difluoro-3-[3-[(1R)-1-hydroxyethyl]azetidin-1-ylopropanoic acid (CAS No. 2137069–70–4) is a structurally sophisticated compound with significant potential in pharmaceutical applications. Its unique combination of fluorine substitution and chiral optimization makes it an attractive candidate for further exploration in drug discovery. With ongoing research efforts aimed at elucidating its biological activity and optimizing its pharmacological properties, this compound is poised to make meaningful contributions to medicine in the years ahead.

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